molecular formula C13H12ClNO3 B5161496 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5161496
M. Wt: 265.69 g/mol
InChI Key: KZTSJJQPRDRUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.

Mechanism of Action

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are found throughout the body. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of the endocannabinoid system, which is important for studying its role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, including its potential use in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to develop more selective agonists for the cannabinoid receptors. Additionally, studies are needed to investigate the potential side effects of this compound and to develop strategies for minimizing these effects.

Synthesis Methods

The synthesis of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-chlorobenzoyl chloride with methylamine to form 4-chlorobenzoylmethylamine. This is then reacted with acetic anhydride to form 4-acetyl-4'-chlorobenzoylmethylamine, which is further reacted with 3-hydroxy-1-methyl-2-pyrrolidinone to form this compound.

Scientific Research Applications

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-7(16)10-11(15(2)13(18)12(10)17)8-3-5-9(14)6-4-8/h3-6,11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTSJJQPRDRUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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